molecular formula C21H28O B14188897 1-Cyclododecyl-3-phenylprop-2-yn-1-one CAS No. 918638-72-9

1-Cyclododecyl-3-phenylprop-2-yn-1-one

Cat. No.: B14188897
CAS No.: 918638-72-9
M. Wt: 296.4 g/mol
InChI Key: KEKDERIUDQVYAZ-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-phenylprop-2-yn-1-one is an organic compound characterized by a cyclododecyl group attached to a phenylprop-2-yn-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclododecyl-3-phenylprop-2-yn-1-one can be synthesized through a multi-step process involving the reaction of cyclododecyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclododecyl-3-phenylprop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclododecyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclododecyl-3-phenylprop-2-yn-1-one is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

918638-72-9

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

1-cyclododecyl-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C21H28O/c22-21(18-17-19-13-9-8-10-14-19)20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,20H,1-7,11-12,15-16H2

InChI Key

KEKDERIUDQVYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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